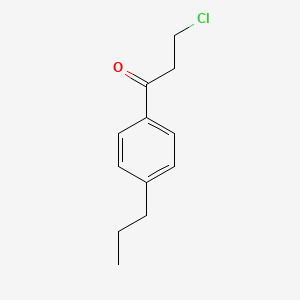

3-Chloro-1-(4-propylphenyl)propan-1-one

Description

Properties

CAS No. |

91767-35-0 |

|---|---|

Molecular Formula |

C12H15ClO |

Molecular Weight |

210.70 g/mol |

IUPAC Name |

3-chloro-1-(4-propylphenyl)propan-1-one |

InChI |

InChI=1S/C12H15ClO/c1-2-3-10-4-6-11(7-5-10)12(14)8-9-13/h4-7H,2-3,8-9H2,1H3 |

InChI Key |

UTXBDNNUWDUGQJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)CCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(4-propylphenyl)propan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-propylbenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(4-propylphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.

Major Products

Oxidation: this compound can be oxidized to 3-chloro-1-(4-propylphenyl)propanoic acid.

Reduction: Reduction yields 3-chloro-1-(4-propylphenyl)propan-1-ol.

Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-1-(4-propylphenyl)propan-1-one has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(4-propylphenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting biochemical pathways. The presence of the chlorine atom and the propyl group influences its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 3-Chloro-1-(4-propylphenyl)propan-1-one

- CAS No.: 91767-35-0

- Molecular Formula : C₁₂H₁₃ClO

- Molecular Weight : 208.68 g/mol

Synthesis: This compound is synthesized via SN2 alkylation of 3-chloro-1-arylpropanone derivatives with nucleophiles such as procaine hydrochloride. The reaction occurs in dry tetrahydrofuran (THF) with triethylamine as a base under reflux conditions . The chlorine atom at the β-position facilitates nucleophilic substitution, enabling the introduction of diverse functional groups.

Applications: It serves as a precursor for synthesizing biologically active aminopropanone derivatives, such as inhibitors of Leishmania infantum trypanothione reductase, a target for antiparasitic drug development .

Comparison with Structurally Similar Compounds

Key Differences and Implications

Substituent Effects on Reactivity: The β-chloro group in this compound enhances electrophilicity, enabling nucleophilic substitution (e.g., with amines or thiols) . In contrast, non-halogenated analogs like 1-(4-ethylphenyl)propan-1-one are less reactive at the β-position, favoring coupling reactions at the α-carbon .

The dichlorophenyl derivative requires harsher conditions (e.g., AlCl₃ catalysis) due to the electron-withdrawing effects of multiple chlorines, reducing reaction yields compared to monosubstituted analogs .

Biological Activity :

- Antiparasitic activity : The parent compound’s derivatives exhibit selective inhibition of Leishmania enzymes, whereas 4-FMC derivatives target neurotransmitter reuptake in the CNS, reflecting substituent-driven divergence in bioactivity .

Data Tables

Table 1: Physicochemical Properties

| Compound Name | Molecular Weight | LogP (Predicted) | Water Solubility (mg/mL) |

|---|---|---|---|

| This compound | 208.68 | 3.8 | 0.12 |

| 3-Chloro-1-(thiophen-2-yl)propan-1-one | 188.65 | 2.5 | 0.85 |

| 1-(4-Ethylphenyl)propan-1-one | 162.23 | 2.9 | 1.20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.